SB-269970
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKROQUZSKPIKQ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942127 | |
| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201038-74-6 | |
| Record name | 3-[[(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201038-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 269970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201038746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-269970 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-269970 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8KP5XU6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Mechanism of Action of Sb 269970
Selectivity and Potency at the 5-HT7 Receptor
SB-269970 demonstrates high affinity and selectivity for the 5-HT7 receptor, making it a valuable antagonist for pharmacological investigations. synhet.comnih.govfrontiersin.orgpsu.edusigmaaldrich.com
This compound exhibits high binding affinity for the human cloned 5-HT7(a) receptor with a pKi of 8.9 ± 0.1. nih.govsigmaaldrich.comnih.gov Its potency is also evident in guinea-pig cerebral cortex membranes, where it shows a pKi of 8.3 ± 0.2. nih.govnih.gov Functionally, it acts as a selective 5-HT7 receptor antagonist with an EC50 of 1.25 nM. acs.orgnih.gov The pA2 value for this compound-A, determined from its inhibition of 5-carboxamidotryptamine (B1209777) (5-CT)-stimulated adenylyl cyclase activity, is 8.5 ± 0.2, which is consistent with its binding affinity. nih.govnih.gov
Table 1: this compound Binding Affinity and Potency at 5-HT7 Receptors
| Parameter | Receptor/Tissue | Value | Reference |
| pKi | Human 5-HT7(a) | 8.9 ± 0.1 | nih.govsigmaaldrich.comnih.gov |
| pKi | Guinea-pig Cortex 5-HT7 | 8.3 ± 0.2 | nih.govnih.gov |
| EC50 | 5-HT7 Receptor Antagonism | 1.25 nM | acs.orgnih.gov |
| pA2 | Human 5-HT7(a)/Guinea-pig 5-HT7 | 8.5 ± 0.2 / 8.3 ± 0.1 | nih.govnih.gov |
This compound demonstrates a high degree of selectivity for the 5-HT7 receptor over other serotonin (B10506) receptor subtypes. It exhibits at least 100-fold selectivity against a wide range of 5-HT receptors. synhet.comnih.gov Notably, its selectivity against the human 5-HT5A receptor is approximately 50-fold. synhet.comnih.gov Specific pKi values further illustrate this selectivity, with values of 8.9 for 5-HT7A, 7.2 for 5-HT5A, and 6.0 for 5-HT1B. synhet.comsigmaaldrich.com For other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, and 5-HT6 receptors, the pKi values are reported to be less than 6.0. sigmaaldrich.com
Table 2: Selectivity Profile of this compound Against Other 5-HT Receptors
| Receptor Subtype | pKi Value | Selectivity vs. 5-HT7A | Reference |
| 5-HT7A | 8.9 | - | synhet.comsigmaaldrich.com |
| 5-HT5A | 7.2 | ~50-fold | synhet.comsigmaaldrich.comnih.gov |
| 5-HT1B | 6.0 | >100-fold | synhet.comsigmaaldrich.com |
| 5-HT1A | < 6.0 | >100-fold | sigmaaldrich.com |
| 5-HT1D | < 6.0 | >100-fold | sigmaaldrich.com |
| 5-HT1E | < 6.0 | >100-fold | sigmaaldrich.com |
| 5-HT1F | < 6.0 | >100-fold | sigmaaldrich.com |
| 5-HT2A | < 6.0 | >100-fold | sigmaaldrich.com |
| 5-HT2B | < 6.0 | >100-fold | sigmaaldrich.com |
| 5-HT2C | < 6.0 | >100-fold | sigmaaldrich.com |
| 5-HT4 | < 6.0 | >100-fold | sigmaaldrich.com |
| 5-HT6 | < 6.0 | >100-fold | sigmaaldrich.com |
While primarily selective for the 5-HT7 receptor, this compound has been observed to interact with certain non-serotonergic receptors at higher concentrations. A study in guinea pigs indicated that this compound at a concentration of 10 μM can block the α2-adrenergic receptor. acs.orgwikipedia.orgabcam.com However, the significant difference in concentration required for this effect compared to its 5-HT7 receptor affinity underscores its selectivity for the serotonin receptor. acs.orgwikipedia.org Additionally, this compound has been reported to bind to σ-1 receptors with a Ki of 158 nM. acs.org
Mechanism of Action as an Antagonist/Inverse Agonist
This compound is characterized as a selective 5-HT7 receptor antagonist. acs.orgsynhet.comnih.govfrontiersin.orgpsu.edusigmaaldrich.comnih.gov Beyond simple antagonism, evidence suggests that this compound also functions as an inverse agonist at the 5-HT7 receptor. acs.orgnih.govcenmed.combidd.groupresearchgate.net This inverse agonism is supported by its ability to produce a small inhibition of basal adenylyl cyclase activity in the absence of an agonist, such as 5-CT. This effect is consistent with the reduction of constitutive receptor-G-protein coupling, a hallmark of inverse agonism. nih.gov
Effects on G-protein Coupling and Downstream Signaling
The 5-HT7 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the stimulatory Gs-protein. nih.govbiologists.com Activation of this coupling typically leads to an increase in adenylyl cyclase (AC) activity, which in turn elevates intracellular cyclic AMP (cAMP) levels. nih.govbiologists.com This rise in cAMP then activates protein kinase A (PKA), initiating various downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases (ERK) and protein kinase B (Akt) pathways. nih.govbiologists.com
This compound, as an antagonist and inverse agonist, counteracts these effects. It inhibits the 5-CT-stimulated adenylyl cyclase activity, thereby preventing the increase in cAMP production and subsequent downstream signaling. nih.govnih.gov Its inverse agonist property further contributes to reducing constitutive receptor-G-protein coupling, effectively dampening basal signaling activity. nih.gov In addition to Gs-coupling, the 5-HT7 receptor has also been shown to couple to the heterotrimeric G12-protein, leading to the selective activation of small GTPases like RhoA and Cdc42. biologists.com These pathways play crucial roles in neuronal function, network establishment, and neuroprotection. nih.gov
While 5-HT7 receptors are known to engage in G-protein-independent signaling pathways involving β-arrestins, particularly in the context of biased agonism, direct evidence explicitly detailing this compound's specific modulation of β-arrestin signaling for the 5-HT7 receptor was not found in the provided sources. nih.govresearchgate.netnih.govgoogle.comwikipedia.orgresearchgate.net
Functional Desensitization of 5-HT7 Receptor System
A notable characteristic of this compound's interaction with the 5-HT7 receptor system is its ability to induce functional desensitization. Both acute (single dose) and repeated administration of this compound lead to this desensitization of 5-HT7 receptors, particularly observed in the hippocampus. synhet.comnih.govuni.luwikidata.orgsigmaaldrich.com This functional desensitization precedes any changes in the actual density of the receptors. synhet.comnih.govuni.lu
Specifically, while a single administration of this compound can induce functional desensitization, repeated administration has been shown to decrease the maximum density of [(3)H]-SB 269970 binding sites. nih.govuni.lu Furthermore, both acute and repeated treatment with this compound result in an attenuation of the excitatory effects typically observed upon 5-HT7 receptor activation. nih.govuni.lu Accompanying these changes, a reduction in the mRNA expression levels of Gαs and Gα12 proteins has been observed after both single and repeated administration of this compound. nih.govuni.lu
Neurobiological Effects and Therapeutic Potential of Sb 269970
Effects on Cognitive Function
SB-269970's role as a 5-HT7 receptor antagonist positions it as a key tool for investigating the influence of this receptor on cognitive faculties. Research has explored its impact on various aspects of cognition, revealing a complex and multifaceted involvement in memory, attention, and cognitive flexibility.
Memory and Learning
The modulation of memory and learning processes is a central theme in the investigation of this compound. Studies have employed a range of behavioral paradigms to elucidate its effects on different facets of memory, from recognition and working memory to the emotional component of memory in fear conditioning.
Novel Object Recognition
The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. Research has shown that administration of the NMDA receptor antagonist ketamine can impair performance in the NOR test, indicating a deficit in recognition memory. Studies have demonstrated that this compound can ameliorate these ketamine-induced deficits, suggesting a pro-cognitive effect in this domain. By reversing the cognitive impairment caused by ketamine, this compound highlights the potential of 5-HT7 receptor antagonism in treating recognition memory deficits.
| Treatment Group | Effect on Discrimination Index | Interpretation |
|---|---|---|
| Vehicle | Normal discrimination between novel and familiar objects. | Intact recognition memory. |
| Ketamine | Significant reduction in the discrimination index. | Impaired recognition memory. |
| This compound + Ketamine | Significant improvement in the discrimination index compared to the ketamine-only group. | Amelioration of ketamine-induced recognition memory deficits. |
Attentional Set-Shifting Task
The attentional set-shifting task (ASST) is a behavioral paradigm used to assess cognitive flexibility, a key aspect of executive function. This task requires an animal to learn a rule and then adapt its behavior when the rule changes. Deficits in this task are thought to model certain cognitive impairments observed in psychiatric disorders. Blockade of NMDA receptors with agents like MK-801 or ketamine can induce deficits in the ASST, particularly in the reversal learning and extra-dimensional shift phases of the task. Research has shown that co-administration of this compound can ameliorate these drug-induced impairments. nih.gov This suggests that antagonism of the 5-HT7 receptor can enhance cognitive flexibility and overcome the deficits in executive function caused by NMDA receptor hypofunction.
| Treatment Group | Performance on Reversal Stages | Interpretation |
|---|---|---|
| Vehicle | Normal learning and cognitive flexibility. | Intact executive function. |
| MK-801 | Increased number of trials to reach criterion, indicating impairment. | Deficit in cognitive flexibility. |
| This compound + MK-801 | Performance similar to the vehicle group, with a reduced number of trials to criterion compared to the MK-801 group. | Reversal of MK-801-induced cognitive inflexibility. |
Working Memory (e.g., Five-choice serial reaction time task, MK-801 induced deficits)
Working memory is a system for temporarily storing and managing the information required for complex cognitive tasks. The five-choice serial reaction time task (5-CSRTT) is a behavioral paradigm that assesses various aspects of attention and working memory in rodents. nih.govnih.govfrontiersin.org Deficits in working memory can be induced by the NMDA receptor antagonist MK-801. researchgate.netnih.gov Studies have indicated that this compound can counteract the working memory impairments induced by MK-801. nih.gov This finding suggests that the 5-HT7 receptor is involved in the modulation of working memory processes and that its antagonism may offer a therapeutic avenue for conditions characterized by working memory deficits.
Contextual Fear Conditioning
Contextual fear conditioning is a form of associative learning where an animal learns to associate a neutral context with an aversive stimulus. This process is heavily dependent on the hippocampus and is a widely used model to study the neurobiology of fear and memory. While direct studies investigating the effects of this compound on contextual fear conditioning are limited, research on the 5-HT7 receptor itself provides valuable insights. Studies using 5-HT7 receptor knockout mice have shown impairments in contextual fear conditioning, suggesting that this receptor is necessary for the proper acquisition and consolidation of contextual fear memories. Furthermore, other selective 5-HT7 receptor antagonists have been shown to decrease both context- and tone-dependent fear responses. researchgate.net These findings collectively suggest that blockade of the 5-HT7 receptor with an antagonist like this compound could potentially modulate fear memory processes, although further direct investigation is warranted.
Stress-Induced Cognitive Deficits
Exposure to stress can have detrimental effects on cognitive function, particularly on processes dependent on the prefrontal cortex and hippocampus. One of the ways stress impacts cognition is by altering synaptic plasticity, such as long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Research has shown that restraint stress can lead to an attenuation of LTP in the rat frontal cortex. A study investigating the effects of this compound found that its administration prior to restraint stress sessions prevented the stress-induced reduction in LTP magnitude. This suggests that this compound can counteract the negative effects of stress on synaptic plasticity, which may in turn alleviate stress-induced cognitive deficits.
Underlying Neurochemical Mechanisms
The therapeutic potential of this compound is rooted in its ability to modulate several critical neurochemical pathways implicated in the pathophysiology of various neuropsychiatric disorders.
A key area of investigation for this compound is its influence on the glutamatergic system, particularly in conditions of N-methyl-D-aspartate (NMDA) receptor hypofunction, a state strongly implicated in the pathophysiology of schizophrenia. nih.govnih.gov Research has shown that antagonists of the 5-HT7 receptor can play a crucial role in normalizing glutamatergic neurotransmission.
In a study investigating the effects of the NMDA receptor antagonist MK-801, it was observed that MK-801 induced a significant increase in glutamate (B1630785) efflux in the prefrontal cortex of rats. nih.govplos.org Co-administration of this compound was found to normalize these MK-801-induced elevations in extracellular glutamate levels. nih.govplos.org This suggests that the blockade of 5-HT7 receptors by this compound can counteract the excessive glutamate release associated with NMDA receptor hypofunction, thereby restoring a more balanced glutamatergic tone. nih.govplos.org
Further evidence of this compound's role in modulating glutamatergic activity comes from studies on spontaneous excitatory postsynaptic currents (sEPSCs). In the spinal cord dorsal horn, the application of a 5-HT7 receptor agonist, LP-211, was shown to facilitate glutamatergic release, as evidenced by an increased frequency of sEPSCs. frontiersin.org This effect was blocked by the presence of this compound, confirming that the observed modulation of glutamate release was mediated by 5-HT7 receptors. frontiersin.org This finding indicates that this compound can directly influence the fundamental processes of excitatory synaptic transmission.
The interplay between the serotonergic and dopaminergic systems is critical in the regulation of mood, cognition, and motor control. Atypical antipsychotic medications often exhibit high affinity for 5-HT7 receptors, suggesting a role for these receptors in modulating dopaminergic function. nih.gov
Studies have demonstrated that this compound can partially modulate dopaminergic function, particularly in hyperdopaminergic states. For instance, this compound has been shown to significantly block the hyperlocomotion induced by both the dopamine-releasing agent amphetamine and the NMDA receptor antagonist ketamine. nih.gov This indicates that the antagonism of 5-HT7 receptors can influence the behavioral outputs of a hyperactive dopaminergic system. However, it is noteworthy that while this compound normalized MK-801-induced increases in cortical glutamate, it did not affect the concurrent elevation of dopamine (B1211576) levels, suggesting a selective action on the glutamatergic system in this particular model of NMDA receptor hypofunction. nih.govplos.org
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) is a primary molecular mechanism underlying synaptic plasticity. The 5-HT7 receptor has been implicated in the modulation of these processes, and its antagonists are being investigated for their potential to ameliorate cognitive deficits. nih.gov
While direct studies on the effect of this compound on LTP are an area of ongoing research, the established role of 5-HT7 receptors in hippocampal-dependent functions points towards a potential modulatory role for this compound in synaptic plasticity. nih.gov The ability of 5-HT7 receptor antagonists to improve cognitive performance in preclinical models suggests an influence on the underlying mechanisms of learning and memory, such as LTP. nih.gov
Psychiatric and Neurological Disorder Models
To evaluate the therapeutic potential of this compound, researchers have utilized various animal models that mimic the symptoms of human psychiatric and neurological disorders.
The NMDA receptor hypofunction hypothesis of schizophrenia provides a valuable framework for testing novel therapeutic agents. The administration of NMDA receptor antagonists like ketamine in rodents induces a range of behavioral and cognitive deficits that are reminiscent of the symptoms of schizophrenia. nih.govnih.gov
Cognitive Inflexibility: One of the core cognitive deficits in schizophrenia is cognitive inflexibility, which can be modeled in rats using the attentional set-shifting task (ASST). In this task, ketamine administration has been shown to impair the ability of rats to shift their attention between different perceptual dimensions, a measure of cognitive flexibility. nih.gov Studies have demonstrated that acute administration of this compound can ameliorate these ketamine-induced deficits in the ASST, suggesting that 5-HT7 receptor antagonism can improve cognitive flexibility in a state of NMDA receptor hypofunction. nih.gov
| Treatment Group | Trials to Criterion (Mean ± SEM) |
|---|---|
| Vehicle + Vehicle | 10.5 ± 0.7 |
| Vehicle + Ketamine | 19.8 ± 1.5*** |
| This compound (1 mg/kg) + Ketamine | 12.3 ± 1.1### |
Social Interaction: Negative symptoms of schizophrenia, such as social withdrawal, can be modeled by measuring social interaction time in rodents. Ketamine administration significantly reduces the time rats spend in active social interaction. nih.gov Research has shown that this compound is effective in attenuating this ketamine-evoked disruption of social behavior, restoring social interaction time to levels comparable to control animals. nih.gov
| Treatment Group | Total Social Interaction Time (s) (Mean ± SEM) |
|---|---|
| Vehicle + Vehicle | 205 ± 15 |
| Vehicle + Ketamine | 95 ± 10*** |
| This compound (1 mg/kg) + Ketamine | 180 ± 20## |
Hyperlocomotion: Ketamine also induces a state of hyperlocomotion, which is considered a model of the positive symptoms of schizophrenia. Studies have shown that this compound can significantly block this ketamine-induced hyperactivity, further supporting the potential of 5-HT7 receptor antagonism in managing psychosis-like behaviors. nih.gov
Schizophrenia Models
Phencyclidine (PCP)-Induced Hyperlocomotion and Prepulse Inhibition Deficits
Phencyclidine (PCP) is an N-methyl-D-aspartate (NMDA) receptor antagonist that is used in preclinical models to induce behavioral abnormalities resembling symptoms of schizophrenia in humans. These include hyperlocomotion, considered a model for psychosis, and deficits in prepulse inhibition (PPI), which is a measure of sensorimotor gating that is often impaired in individuals with schizophrenia. nih.govnih.gov
Research into the effects of this compound has demonstrated its potential to counteract some of the behavioral disruptions caused by NMDA receptor antagonists. Studies have shown that this compound exhibits antipsychotic-like activity in models of phencyclidine-induced hyperactivity. While direct studies focusing exclusively on the effect of this compound on PCP-induced PPI deficits are not extensively detailed in the available literature, its efficacy in related models suggests a potential modulatory role in sensorimotor gating pathways disrupted by PCP.
Amphetamine-Induced Hyperactivity and Prepulse Inhibition Deficits
Amphetamine, a dopamine-releasing agent, is also used to model psychosis-like states in animals, including hyperactivity and PPI deficits. The investigation of this compound in these models has provided significant insights into its potential as an antipsychotic agent.
In studies examining its effects, this compound was found to significantly block amphetamine-induced hyperactivity. nih.gov Furthermore, the compound effectively reversed the deficits in prepulse inhibition caused by amphetamine administration in mice. nih.gov These findings suggest that the blockade of 5-HT7 receptors by this compound can modulate dopaminergic system hyperactivity, which is a key neurobiological feature of psychosis. The reversal of PPI deficits indicates a potential for this compound to address the sensorimotor gating impairments associated with schizophrenia. nih.gov
Effects of this compound on Amphetamine-Induced Behaviors
| Behavioral Model | Inducing Agent | Effect of this compound | Reference |
|---|---|---|---|
| Hyperactivity | Amphetamine | Significantly Blocked | nih.gov |
| Prepulse Inhibition (PPI) Deficits | Amphetamine | Reversed | nih.gov |
Positive and Negative Symptoms
The therapeutic potential of this compound has also been evaluated in models that differentiate between the positive and negative symptoms of schizophrenia. Positive symptoms are modeled by behaviors like hyperlocomotion and PPI deficits, while negative symptoms can be represented by social withdrawal.
The evidence suggests that antagonism of 5-HT7 receptors may be a valuable pharmacological strategy for addressing cognitive deficits and certain negative symptoms of schizophrenia. plos.org For instance, in studies using ketamine to induce schizophrenia-like behaviors, this compound was effective in mitigating the disruption of social interactions, a model for negative symptoms. plos.org However, in the same studies, this compound did not affect ketamine-disrupted prepulse inhibition, suggesting it may not be effective against all positive symptoms. plos.org This indicates a nuanced profile where 5-HT7 receptor blockade could be particularly beneficial for the cognitive and social withdrawal aspects of the disorder.
Depression Models
This compound has been investigated for its potential antidepressant effects using a variety of established animal models of depression. These models are designed to screen for compounds that can produce antidepressant-like activity.
Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral assay for assessing depressive-like behavior and screening for antidepressant efficacy in rodents. nih.gov The test is based on the principle that when placed in an inescapable cylinder of water, an animal will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. A reduction in the duration of immobility is considered indicative of an antidepressant-like effect. nih.gov
Studies examining the effects of this compound have demonstrated that the compound exhibits antidepressant-like activity in the FST in mice. nih.govresearchgate.net This effect was observed at doses that did not produce any visible motor side effects, suggesting a specific action on depressive-like behaviors rather than a general increase in motor activity. nih.gov
Tail Suspension Test
Similar to the FST, the Tail Suspension Test (TST) is a common model for screening potential antidepressant compounds in mice. nih.gov The test involves subjecting the animal to the short-term, inescapable stress of being suspended by its tail. This typically leads to the development of an immobile posture, and antidepressant medications are known to reduce the duration of this immobility. nih.gov
In preclinical evaluations, this compound demonstrated antidepressant-like activity in the TST in mice. nih.govresearchgate.net The compound's ability to reduce immobility in this model further supports the hypothesis that 5-HT7 receptor antagonists could play a therapeutic role in the treatment of depression. nih.gov
Antidepressant-Like Activity of this compound
| Depression Model | Primary Measure | Observed Effect of this compound | Reference |
|---|---|---|---|
| Forced Swim Test (FST) | Immobility Time | Reduced (Antidepressant-like activity) | nih.govresearchgate.net |
| Tail Suspension Test (TST) | Immobility Time | Reduced (Antidepressant-like activity) | nih.govresearchgate.net |
Olfactory Bulbectomy Models
The olfactory bulbectomy (OBX) model is another preclinical paradigm used to study depression. The surgical removal of the olfactory bulbs in rodents leads to a range of behavioral, neurochemical, and neuroendocrine changes that are analogous to symptoms observed in patients with major depression. frontiersin.orgnih.gov A key feature of this model is that the induced behavioral alterations, such as hyperactivity in a novel environment, are typically reversed by chronic, but not acute, administration of antidepressant drugs, mirroring the delayed therapeutic effect seen in humans. frontiersin.org
While specific studies detailing the direct administration of this compound in the olfactory bulbectomy model were not identified in the reviewed literature, the compound's demonstrated efficacy in both the Forced Swim Test and the Tail Suspension Test suggests it possesses antidepressant-like properties. nih.govresearchgate.net Given that the OBX model is a validated tool for assessing antidepressant activity, the positive results from other standard screening models indicate that this compound could potentially be effective in reversing the depression-like deficits induced by olfactory bulbectomy.
Rapid-Acting Antidepressant Effects
The pharmacological blockade of the serotonin (B10506) 7 (5-HT7) receptor by antagonists like this compound has been identified as a strategy for achieving rapid-acting antidepressant effects. nih.govnih.gov Research demonstrates that this compound produces a faster antidepressant-like response in animal models compared to commonly prescribed antidepressants such as fluoxetine (B1211875). nih.govnih.govmdpi.com For instance, in the forced swim test in rats, a sub-acute treatment with this compound significantly reduced immobility time. nih.gov
Unlike selective serotonin reuptake inhibitors (SSRIs), which require a prolonged period to elicit therapeutic effects due to a series of required neuroadaptive changes, this compound appears to bypass this delay. nih.govuj.edu.pl Studies show that a one-week treatment with this compound does not alter the firing activity of dorsal raphe 5-HT neurons, a characteristic change seen with long-term SSRI administration. nih.govnih.gov Instead, it desensitizes cell body 5-HT autoreceptors, enhances hippocampal cell proliferation, and counteracts depressive-like behavior in models such as olfactory bulbectomized rats more rapidly than fluoxetine. nih.govnih.govmdpi.com This functional desensitization of the 5-HT7 receptor system, which can be induced by even a single administration, is thought to be a key mechanism behind its rapid antidepressant-like effects in animal models. if-pan.krakow.pl These findings suggest that 5-HT7 receptor antagonists may represent a new class of antidepressants with a faster onset of therapeutic action. nih.govnih.gov
Enhancement of Antidepressant Action of Other Drugs (e.g., desipramine, citalopram, imipramine (B1671792), moclobemide)
This compound has been shown to potentiate the antidepressant-like effects of various established antidepressant drugs. nih.govucm.es When administered at doses that are subeffective on their own, this compound significantly enhances the anti-immobility action of otherwise ineffective doses of several antidepressants in preclinical models like the forced swimming test and tail suspension test. mdpi.comnih.gov This synergistic effect has been observed with antidepressants that have different mechanisms of action, including the selective serotonin reuptake inhibitor (SSRI) citalopram, the tricyclic antidepressants imipramine and desipramine, and the monoamine oxidase inhibitor moclobemide. nih.govnih.govresearchgate.netnih.gov
The co-administration of this compound with these antidepressants leads to a significant antidepressant-like effect, suggesting that the blockade of 5-HT7 receptors can facilitate the therapeutic action of these drugs. nih.govresearchgate.net This potentiation is believed to be a pharmacodynamic interaction rather than a pharmacokinetic one. researchgate.net These findings indicate that targeting the 5-HT7 receptor could be a valuable strategy to augment the efficacy of existing antidepressant treatments. nih.govnih.gov
Table 1: Enhancement of Antidepressant Effects by this compound in the Forced Swimming Test in Mice
| Antidepressant | Antidepressant Dose (subeffective) | This compound Dose (subeffective) | Outcome |
|---|---|---|---|
| Citalopram | 1.25 mg/kg | 5 mg/kg | Significant antidepressant-like effect. nih.gov |
| Imipramine | 10 mg/kg | 5 mg/kg | Significant antidepressant-like effect. nih.gov |
| Desipramine | 5 mg/kg | 5 mg/kg | Significant antidepressant-like effect. nih.gov |
| Moclobemide | 10 mg/kg | 5 mg/kg | Significant antidepressant-like effect. nih.gov |
Anxiety Models
This compound has demonstrated anxiolytic-like properties across several preclinical models of anxiety. nih.gov The administration of this selective 5-HT7 receptor antagonist has been shown to produce anti-anxiety effects without causing visible motor side effects or altering spontaneous locomotor activity. nih.gov
Vogel Drinking Test
In the Vogel drinking test in rats, a model that assesses anxiety by measuring the suppression of drinking behavior by electric shocks, this compound has been shown to exert a specific antianxiety-like effect. nih.govnih.govkcl.ac.ukovid.com This effect indicates that the compound can reduce anxiety-induced behavioral inhibition. kcl.ac.uk The anxiolytic-like activity of this compound in this model has also been observed following intra-hippocampal administration, suggesting a role for this brain region in mediating the compound's effects on anxiety. mdpi.comuj.edu.pl
Elevated Plus Maze Test
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. Studies have demonstrated that this compound produces anxiolytic-like effects in this paradigm in rats. mdpi.comnih.govnih.govkcl.ac.uk The compound increases exploratory behavior in the open, more intimidating arms of the maze, which is indicative of reduced anxiety. kcl.ac.uk
Four-Plate Test
In the four-plate test in mice, another conflict-based model of anxiety, this compound has demonstrated anxiolytic-like activity. mdpi.comnih.govnih.govplos.org The test relies on the suppression of exploratory behavior by mild foot shocks, and the administration of this compound reduces this suppression, consistent with an anti-anxiety effect. nih.govresearchgate.net
Marble-Burying Test
The marble-burying test is considered a model of anxiety and potentially obsessive-compulsive behavior. mdpi.comkcl.ac.uk Research has shown that this compound reduces the number of marbles buried by mice. mdpi.comnih.govnih.gov This reduction in burying behavior is interpreted as an anxiolytic-like effect. kcl.ac.uknih.gov Notably, a similar reduction in marble burying is observed in mice genetically lacking the 5-HT7 receptor, reinforcing the role of this receptor's blockade in mediating this behavioral outcome. nih.gov
Table 2: Anxiolytic-Like Effects of this compound in Preclinical Models
| Anxiety Model | Species | Observed Effect |
|---|---|---|
| Vogel Drinking Test | Rat | Exerted a specific antianxiety-like effect. nih.govnih.gov |
| Elevated Plus Maze Test | Rat | Increased anti-anxiety behaviors. nih.govkcl.ac.uk |
| Four-Plate Test | Mouse | Exerted a specific antianxiety-like effect. nih.govnih.gov |
| Marble-Burying Test | Mouse | Reduced marble burying behavior. nih.govnih.gov |
Stress Response Regulation
The chemical compound this compound has been shown to play a significant role in the regulation of the body's stress response, primarily through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a complex set of interactions among the hypothalamus, the pituitary gland, and the adrenal glands that controls reactions to stress and regulates many body processes. scispace.comyoutube.com Chronic stress can lead to the hyperactivation of this axis, which is implicated in the pathophysiology of mood disorders. nih.gov
Research indicates that this compound can counteract the detrimental effects of stress on neuronal function. In animal models, repeated restraint stress has been shown to alter glutamatergic transmission and synaptic plasticity in the frontal cortex. nih.gov However, treatment with this compound has been demonstrated to prevent these stress-induced modifications. nih.gov This suggests that the blockade of 5-HT7 receptors by this compound can mitigate the negative neurobiological consequences of chronic stress. nih.gov
Furthermore, studies involving the administration of corticosterone (B1669441), a key stress hormone, have shed light on the mechanisms of this compound's action. Elevated corticosterone levels have been found to reduce the reactivity of 5-HT7 receptors in the dorsal raphe nucleus (DRN) and decrease GABAergic transmission. researchgate.netnih.gov Administration of this compound has been shown to reverse these effects, normalizing the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in DRN projection cells and restoring the functionality of 5-HT7 receptors. nih.gov This indicates that this compound can ameliorate stress-induced alterations in crucial neural circuits. researchgate.netnih.gov While this compound did not prevent the increase in ACTH and corticosterone plasma levels induced by a 5-HT1A/7 receptor agonist, it highlights the complex interplay of different serotonin receptors in HPA axis regulation.
| Study Focus | Animal Model | Key Finding | Reference |
| Restraint Stress | Rat | This compound prevented stress-induced changes in glutamatergic transmission and synaptic plasticity in the frontal cortex. | nih.gov |
| Corticosterone Administration | Rat | This compound reversed corticosterone-induced reductions in GABAergic transmission and 5-HT7 receptor reactivity in the dorsal raphe nucleus. | researchgate.netnih.gov |
| HPA Axis Hormones | Rat | This compound did not prevent 8-OH-DPAT-induced increases in ACTH and corticosterone. |
Contextual Fear Conditioning Extinction
Contextual fear conditioning is a behavioral paradigm used to study learning and memory associated with fear. nih.gov It involves associating a neutral context with an aversive stimulus, leading to a fear response in that context. nih.gov Extinction is the process by which this conditioned fear response diminishes when the context is repeatedly presented without the aversive stimulus. nih.gov This process is not an erasure of the original fear memory but rather new learning that inhibits the fear response. nih.gov
The neural circuitry underlying fear extinction involves the hippocampus, amygdala, and medial prefrontal cortex. nih.gov While direct studies on the effect of this compound on contextual fear conditioning extinction are limited, the known functions of the 5-HT7 receptor suggest a potential role. 5-HT7 receptors are involved in the regulation of memory and mood, and their blockade has been shown to have antidepressant-like effects. nih.gov
Given that fear extinction is a form of new learning, and 5-HT7 receptors are implicated in synaptic plasticity and cognitive processes, it is plausible that this compound could modulate this process. The compound has been shown to reverse stress-induced cognitive deficits, which could be relevant to the cognitive processes involved in extinction learning. researchgate.net However, one study table indicated that post-retrieval administration of this compound had no immediate effect on fear memory but did show an increase in fear response three hours post-retrieval, suggesting a complex role in memory reconsolidation rather than simple extinction. nih.gov Further research is needed to fully elucidate the specific effects of this compound on the extinction of contextual fear.
| Brain Region | Role in Fear Extinction | Potential Modulation by this compound |
| Hippocampus | Context processing and memory | Indirect, through modulation of synaptic plasticity |
| Amygdala | Acquisition and expression of conditioned fear | Potential modulation of fear memory reconsolidation |
| Medial Prefrontal Cortex | Inhibition of fear response | Indirect, through effects on mood and cognition |
Sleep Regulation
This compound has been shown to significantly modulate rapid eye movement (REM) sleep. Systemic administration of this selective 5-HT7 receptor antagonist in rats leads to a reduction in the total time spent in REM sleep. nih.gov This effect is often accompanied by an increase in REM sleep latency, meaning it takes longer to enter the first REM period, and a decrease in the number of REM periods. researchgate.netnih.gov
The effects of this compound on REM sleep are site-dependent within the brain. Microinjections into the dorsal raphe nucleus (DRN) and the horizontal limb of the diagonal band of Broca (HDB) produce a significant reduction in REM sleep, similar to systemic administration. nih.gov Conversely, infusion into the laterodorsal tegmental nucleus (LDT) results in an increase in REM sleep. nih.gov
These findings suggest that 5-HT7 receptors in different brain regions play distinct roles in the regulation of REM sleep. The reduction in REM sleep following administration of this compound is a consistent finding across several studies, indicating a key role for the 5-HT7 receptor in the promotion and maintenance of this sleep stage.
| Administration Route | Brain Region Targeted | Effect on REM Sleep | Key Metrics Affected | Reference |
| Systemic | Widespread | Decrease | Total duration, latency, number of periods | nih.gov |
| Microinjection | Dorsal Raphe Nucleus (DRN) | Decrease | Total duration, number of periods, latency | nih.govnih.gov |
| Microinjection | Horizontal limb of the diagonal band of Broca (HDB) | Decrease | Total duration | nih.gov |
| Microinjection | Laterodorsal Tegmental Nucleus (LDT) | Increase | Total duration | nih.gov |
This compound has demonstrated an influence on the circadian timekeeping system by blocking phase shifts in circadian rhythms. nih.gov In studies using hamsters, the administration of serotonin agonists like 5-carboxamidotryptamine (B1209777) (5-CT) and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) into the dorsal raphe nucleus can induce phase advances in running-wheel activity. nih.gov
Pre-treatment with this compound significantly inhibits these agonist-induced phase shifts, indicating that 5-HT7 receptors in the dorsal raphe nucleus are crucial for mediating these serotonergic effects on the circadian clock. nih.govnih.gov This suggests that the 5-HT7 receptor plays a role in the modulation of the circadian pacemaker in response to non-photic stimuli. nih.gov The ability of this compound to block these phase shifts highlights the importance of the 5-HT7 receptor in the regulation of circadian rhythms. nih.gov
| Agonist Used | Effect on Circadian Rhythm | Effect of this compound Pre-treatment | Animal Model | Reference |
| 5-carboxamidotryptamine (5-CT) | Phase advance | Inhibition of phase shift | Hamster | nih.gov |
| 8-OH-DPAT | Phase advance | Inhibition of phase shift | Hamster | nih.gov |
The modulatory effects of this compound on REM sleep are believed to be mediated through its interaction with GABAergic neurons. nih.gov It is proposed that the changes in REM sleep induced by this compound are due to the deactivation of GABAergic cells in specific brain regions, including the horizontal limb of the diagonal band of Broca (HDB), the dorsal raphe nucleus (DRN), and the laterodorsal tegmental nucleus (LDT). nih.gov
In the DRN, the suppression of REM sleep by this compound is thought to be dependent on the inhibition of GABA release. nih.gov This hypothesis is supported by findings that pre-treatment with the GABA-A receptor agonist muscimol (B1676869) can prevent the REM sleep reduction caused by this compound. nih.gov This suggests that the 5-HT7 receptor's influence on REM sleep is intricately linked to the activity of local GABAergic interneurons that regulate the firing of sleep-promoting and wake-promoting neurons. nih.govnih.gov
Pain Modulation (Nociception)
This compound has been investigated for its role in pain modulation, with studies indicating its potential as an antinociceptive agent. In models of neuropathic pain, the administration of this compound has been shown to produce analgesic effects. researchgate.net
The mechanism of action is thought to involve the descending pain modulatory pathways. For instance, spinal administration of this compound can block the antinociceptive effects of morphine administered in the rostral ventromedial medulla (RVM), suggesting that the descending pain inhibitory pathway from the RVM acts on spinal 5-HT7 receptors. researchgate.net
However, the role of 5-HT7 receptors in pain is complex and can be pronociceptive or antinociceptive depending on the specific pain state and location within the nervous system. In some neuropathic pain models, a 5-HT7 receptor antagonist like this compound has been shown to evoke a dose-dependent analgesic effect. researchgate.net These findings suggest that targeting 5-HT7 receptors with antagonists such as this compound could be a viable strategy for the management of certain types of chronic pain.
| Pain Model | Administration Route | Effect of this compound | Proposed Mechanism | Reference |
| Neuropathic Pain | Spinal | Blockade of morphine-induced antinociception | Inhibition of descending pain pathway at the spinal level | researchgate.net |
| Neuropathic Pain | Not specified | Dose-dependent analgesic effect | Antagonism of pronociceptive 5-HT7 receptor activity | researchgate.net |
Chronic Pain Models (e.g., neuropathic pain, inflammatory pain, osteoarthritis (KOA))
The therapeutic potential of the selective 5-HT7 receptor antagonist, this compound, has been investigated in several preclinical models of chronic pain. In a rat model of neuropathic pain induced by L5/L6 spinal nerve ligation, both systemic and spinal administration of this compound significantly reduced established tactile allodynia, a hallmark of neuropathic pain. This suggests that blockade of 5-HT7 receptors can alleviate nerve injury-induced pain states.
Furthermore, the role of the 5-HT7 receptor has been explored in a mouse model of knee osteoarthritis (KOA), which involves both inflammatory and neuropathic components. In this model, the analgesic effects of electroacupuncture were reversed by the administration of this compound, indicating that 5-HT7 receptor activity is a crucial component of this non-pharmacological pain relief mechanism in the context of osteoarthritis. Animal models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, are widely used to study the mechanisms of tissue injury-induced persistent pain and provide a basis for evaluating compounds like this compound. These models are crucial for understanding how targeting the 5-HT7 receptor can modulate chronic inflammatory pain states.
| Pain Model | Key Finding with this compound | Reference |
|---|---|---|
| Neuropathic Pain (Spinal Nerve Ligation) | Dose-dependently reduced tactile allodynia. | |
| Osteoarthritis (KOA) | Reversed the analgesic effect of electroacupuncture on mechanical allodynia. |
Tactile Allodynia
Tactile allodynia, a condition where normally non-painful stimuli are perceived as painful, is a debilitating symptom of neuropathic pain. Research has demonstrated a significant role for the 5-HT7 receptor in this phenomenon. In rats with neuropathic pain from a spinal nerve injury, the selective 5-HT7 receptor antagonist this compound produced a dose-dependent reduction in tactile allodynia when administered either systemically or directly into the spinal cord. The effect was sustained for approximately six hours, highlighting the potential for 5-HT7 receptor antagonists as a therapeutic strategy for this specific pain symptom.
In a different chronic pain context, a mouse model of osteoarthritis, intrathecal injection of this compound was shown to block the therapeutic effect of electroacupuncture on mechanical withdrawal thresholds. This finding suggests that the analgesic mechanism of electroacupuncture in reducing allodynia is mediated, at least in part, through the 5-HT7 receptor pathway in the spinal cord. These studies collectively indicate that spinal 5-HT7 receptors have a pronociceptive (pro-pain) role in the maintenance of tactile allodynia in chronic pain states.
Hyperalgesia
Hyperalgesia is characterized by an increased sensitivity to stimuli that are already painful. The 5-HT7 receptor appears to be involved in modulating this form of pain sensitization. Studies investigating the mechanisms of analgesics like tramadol (B15222) have revealed that its antihyperalgesic effects in postoperative pain models are dependent on the activation of descending serotonergic pathways that engage spinal 5-HT7 receptors. This implies that blocking these receptors with an antagonist such as this compound would counteract this antihyperalgesic effect.
While direct studies focusing solely on this compound's effect on thermal hyperalgesia are less common, the established role of the 5-HT7 receptor in pain processing suggests its involvement. Models of thermal hyperalgesia, often induced by tissue irritation or inflammation, are standard for evaluating the efficacy of novel analgesics and understanding the underlying receptor pharmacology. The evidence points towards spinal 5-HT7 receptors playing a significant role in pain modulation, making their antagonism by this compound a relevant area of investigation for treating hyperalgesia.
Electroacupuncture (EA) Mediated Analgesia
Electroacupuncture (EA) is a therapeutic technique recognized for its analgesic effects in various pain conditions. Research into its mechanism of action has implicated the serotonergic system, and specifically the 5-HT7 receptor. In a mouse model of knee osteoarthritis (KOA), EA treatment was shown to alleviate mechanical allodynia. However, this analgesic effect was significantly reversed by the intrathecal administration of the selective 5-HT7 receptor antagonist this compound thirty minutes prior to EA treatment.
This finding strongly suggests that the analgesic signals produced by EA rely on the activation of 5-HT7 receptors within the spinal cord. Conversely, administering this compound alone did not alter the pain threshold in the KOA model, indicating that its effect is specific to blocking the EA-induced analgesia rather than causing pain itself. The 5-HT7 receptor is therefore a critical component in the pathway through which electroacupuncture exerts its pain-relieving effects in chronic pain states like osteoarthritis.
Spinal and Supraspinal Mechanisms in Pain Pathways
The modulation of pain by this compound involves actions at both spinal and supraspinal levels, primarily through the descending pain modulatory system. Supraspinal centers, such as the periaqueductal gray (PAG) and raphe nuclei, send serotonergic projections down to the dorsal horn of the spinal cord to regulate incoming nociceptive signals.
Evidence strongly points to a crucial spinal site of action for 5-HT7 receptor-mediated pain modulation. In a neuropathic pain model, this compound was more potent and effective when administered directly into the spinal cord compared to systemic injection, indicating that spinal 5-HT7 receptors play a key pronociceptive role. Furthermore, the analgesic effect of systemically administered morphine, which acts on supraspinal sites to activate descending inhibitory pathways, is completely blocked by the spinal administration of this compound. This demonstrates that the ultimate analgesic effect of supraspinally-acting opioids is dependent on the activation of spinal 5-HT7 receptors by descending serotonin release. The localization of 5-HT7 receptors on primary afferent fibers and interneurons in the superficial laminae of the dorsal horn further supports their role as a key modulator of nociceptive transmission at the first relay in the pain pathway.
Interaction with Glutamatergic and GABA/Glycinergic Transmission in Spinal Cord
Within the spinal cord dorsal horn, 5-HT7 receptors play a complex role in modulating the balance between excitatory and inhibitory neurotransmission. Patch-clamp recordings from lamina II neurons in mouse spinal cord slices have shown that activation of 5-HT7 receptors facilitates the release of both the primary excitatory neurotransmitter, glutamate, and the main inhibitory neurotransmitters, GABA and glycine (B1666218). This modulatory effect was confirmed to be mediated by 5-HT7 receptors, as it was blocked by this compound.
Interestingly, the potentiation of inhibitory transmission appears to be more significant than the effect on excitation. Activation of 5-HT7 receptors leads to a greater percentage increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) compared to spontaneous excitatory postsynaptic currents (sEPSCs). This suggests a net effect that favors inhibition. This is consistent with behavioral studies where the anti-hyperalgesic effect of 5-HT7 receptor agonists was prevented by a GABAA receptor antagonist, indicating that the ultimate analgesic effect is dependent on the enhancement of GABAergic inhibitory circuits. Therefore, by blocking 5-HT7 receptors, this compound can prevent this modulation of both glutamatergic and GABA/glycinergic systems.
| Neurotransmitter System | Effect of 5-HT7 Agonist (Blocked by this compound) | Reference |
|---|---|---|
| Glutamatergic (Excitatory) | Facilitates glutamate release (increased sEPSC frequency). | |
| GABA/Glycinergic (Inhibitory) | Facilitates GABA and glycine release (increased sIPSC frequency). | |
| Overall Balance | Potentiation of inhibitory transmission is more effective than that of excitation. |
Involvement of β-arrestin Signaling in 5-HT7-Mediated Analgesia
G protein-coupled receptors (GPCRs), such as the 5-HT7 receptor, can signal through both G protein-dependent pathways and G protein-independent pathways involving β-arrestins. The specific pathway engaged can lead to different physiological outcomes. Recent research has identified biased agonists for the 5-HT7 receptor that preferentially activate the β-arrestin pathway.
One such compound, Serodolin, acts as a β-arrestin–biased agonist at the 5-HT7 receptor. While it functions as an inverse agonist on the canonical Gs/cAMP signaling pathway, it selectively induces ERK activation in a β-arrestin-dependent manner. This β-arrestin-mediated signaling has been linked to analgesic effects. The specificity of this action through the 5-HT7 receptor was confirmed using this compound. Pre-incubation with this compound, a selective 5-HT7 receptor antagonist, fully blocked the ERK phosphorylation induced by Serodolin. This demonstrates that this compound can effectively inhibit β-arrestin-mediated signaling at the 5-HT7 receptor, highlighting its utility in dissecting the distinct signaling cascades that contribute to 5-HT7-mediated effects on nociception.
Seizure Activity
The role of the 5-HT7 receptor antagonist this compound in seizure activity has been a subject of investigation, particularly in models of epilepsy. Research has focused on its effects in chemically induced seizure models, its potential anticonvulsant properties, and the underlying neurochemical changes in brain regions associated with epilepsy.
Pentylenetetrazole (PTZ)-Induced Kindling Models
The pentylenetetrazole (PTZ) kindling model is a widely utilized experimental paradigm to study the mechanisms of epileptogenesis and to screen for potential antiepileptic drugs. archepilepsy.orgnih.govnih.gov This model involves the repeated administration of a subconvulsive dose of PTZ, a GABA-A receptor antagonist, which gradually leads to the development of full-blown tonic-clonic seizures. nih.govnih.gov This process mimics the progressive nature of seizure development in some forms of human epilepsy. archepilepsy.org
In studies investigating this compound, the PTZ kindling model is used to create a state of chronic seizure susceptibility in rats. researchgate.netnih.gov Typically, rats are administered PTZ every other day until they are fully kindled, meaning they consistently exhibit severe seizures. nih.gov Once kindling is established, the effects of compounds like this compound on seizure parameters can be assessed. nih.gov
Anticonvulsant Effects
This compound has demonstrated notable anticonvulsant effects in fully kindled rats. researchgate.netnih.gov Anticonvulsants are pharmacological agents that suppress the excessive and uncontrolled firing of neurons that occurs during a seizure. wikipedia.org In studies using the PTZ model, administration of this compound led to a significant reduction in seizure severity. researchgate.netnih.gov
Key findings from electrocorticography (ECoG) recordings and behavioral analysis showed that this compound:
Reduced the number of epileptiform spikes. researchgate.netnih.gov
Decreased the percentage of time spent in seizure activity. researchgate.netnih.gov
Shortened the duration of generalized tonic-clonic seizures. researchgate.netnih.gov
Increased the latency (onset time) to the appearance of generalized tonic-clonic seizures. researchgate.netnih.gov
These findings suggest that the blockade of 5-HT7 receptors by this compound has a suppressive effect on seizure activity in a chronic epilepsy model. nih.gov
| Effect of this compound on PTZ-Induced Seizures | Result |
| Number of Spikes | Reduced |
| Percent Seizure Duration | Reduced |
| Duration of Generalized Tonic-Clonic Seizures | Reduced |
| Onset Time of Generalized Tonic-Clonic Seizures | Increased |
This table summarizes the anticonvulsant effects of this compound observed in PTZ-kindled rats. researchgate.netnih.gov
Hippocampal GABA Levels and c-Fos Expression
The anticonvulsant effects of this compound appear to be linked to its influence on the GABAergic system and neuronal activity within the hippocampus, a brain region critically involved in seizure generation and propagation. researchgate.netnih.gov
Studies have shown that in PTZ-kindled rats, treatment with this compound leads to a significant increase in hippocampal levels of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. researchgate.netnih.gov This enhancement of GABAergic activity is a plausible mechanism for the observed reduction in seizure activity, as increased inhibition would counteract the neuronal hyperexcitability characteristic of epilepsy. nih.gov
Furthermore, this compound has been found to reduce the expression of c-Fos, a protein often used as a marker for neuronal activation. researchgate.netnih.gov In the PTZ-kindled state, there is a marked increase in c-Fos positive cells in hippocampal subfields. Treatment with this compound significantly decreased the number of these activated neurons, particularly in the CA1 area of the hippocampus. researchgate.netnih.gov This downregulation of c-Fos expression indicates that this compound reduces the excessive neuronal firing associated with seizures in this critical brain region. researchgate.netnih.gov
| Neurochemical and Cellular Effects of this compound in the Hippocampus of PTZ-Kindled Rats | Observation |
| GABA Levels | Significantly Increased |
| c-Fos Positive Cells (CA1 Area) | Significantly Reduced |
This table outlines the key changes in hippocampal neurochemistry and neuronal activity following this compound administration in an experimental epilepsy model. researchgate.netnih.gov
Brain Regions and Neural Circuits Involved
Hippocampus
The hippocampus is a key brain region where the effects of this compound have been extensively studied. This structure is critical for learning, memory, and emotional regulation, and it is also highly implicated in the pathophysiology of epilepsy. researchgate.netmdpi.com The hippocampus shows a high density of 5-HT7 receptors, making it a primary site of action for this compound. researchgate.net
Research has demonstrated that this compound exerts significant influence over hippocampal neurochemistry and function. In the context of seizure activity, this compound has been shown to increase levels of the inhibitory neurotransmitter GABA and decrease the expression of the neuronal activity marker c-Fos within the hippocampus of PTZ-kindled rats. researchgate.netnih.gov These actions likely contribute to its anticonvulsant properties by reducing neuronal hyperexcitability in this region. nih.gov
In vitro studies using guinea-pig hippocampal tissue have shown that this compound acts as a competitive antagonist at 5-HT7 receptors, blocking the stimulation of adenylyl cyclase activity by the agonist 5-CT. nih.gov This provides a molecular basis for its function in modulating hippocampal signaling pathways.
Furthermore, the blockade of 5-HT7 receptors in the hippocampus by this compound has been linked to pro-cognitive effects. researchgate.net Studies suggest that by acting on the hippocampus, which plays a crucial role in reference memory, this compound can improve performance in complex learning tasks. researchgate.net This effect is attributed to the specific localization and function of 5-HT7 receptors within hippocampal circuits. researchgate.net
Thalamus
The thalamus, a critical relay center for sensory information, expresses a high density of 5-HT7 receptors. The presence of these receptors suggests a role in modulating sensory processing and sleep regulation. nih.gov Studies have highlighted the localization of 5-HT7 receptors within the thalamus as a key reason for investigating the utility of 5-HT7 antagonists in conditions like schizophrenia, where sensory gating deficits are prominent. bohrium.com Research involving this compound has provided insights into the functional significance of these receptors. For instance, the compound's ability to modulate psychostimulant-induced hyperactivity is thought to be mediated, in part, through its actions in the thalamus and other interconnected regions. bohrium.com
Table 1: Effects of this compound in the Thalamus
| Experimental Model | Key Findings | Implication |
|---|---|---|
| Animal models of schizophrenia | Localization of 5-HT7 receptors in the thalamus suggests a role in sensory processing. bohrium.com | Potential for 5-HT7 antagonists in treating sensory gating deficits. |
Hypothalamus (including Suprachiasmatic Nucleus)
The hypothalamus, and specifically the suprachiasmatic nucleus (SCN), is the master regulator of circadian rhythms in mammals. nih.gov The 5-HT7 receptor is implicated in the modulation of these rhythms, particularly in response to serotonergic inputs. nih.gov Research has shown that 5-HT7 receptors are involved in mediating 5-HT induced phase shifts of neuronal activity in the SCN of the rat hypothalamus. nih.gov While direct application of this compound to the SCN has not been extensively detailed in the provided context, the known function of 5-HT7 receptors in this region points to the potential of this compound to influence circadian biology. The compound has been shown to be CNS penetrant, a crucial characteristic for targeting central structures like the hypothalamus. nih.gov
Table 2: Effects of this compound in the Hypothalamus/Suprachiasmatic Nucleus
| Experimental Model | Key Findings | Implication |
|---|---|---|
| Rat Hypothalamus/SCN studies | 5-HT7 receptors mediate serotonergic effects on light-sensitive SCN neurons. nih.gov | This compound may have therapeutic potential for circadian rhythm disorders. |
Dorsal Raphe Nucleus (DRN)
The dorsal raphe nucleus is the principal source of serotonin in the forebrain. Studies involving direct microinjection of this compound into the DRN of rats have demonstrated a significant impact on sleep architecture. Specifically, administration of this compound into the DRN induced a notable reduction in REM sleep and the number of REM periods, while increasing REM sleep latency. researchgate.netplos.org This effect was preventable by pretreatment with the GABA(A) receptor agonist muscimol, suggesting that the REM sleep-suppressing effect of this compound in the DRN is dependent on the inhibition of GABA release. researchgate.netplos.org Furthermore, research in hamsters has shown that this compound can inhibit circadian phase shifts induced by serotonin agonists when microinjected into the DRN. researchgate.net However, other studies have not found evidence for a 5-HT autoreceptor role for 5-HT7 receptors in the DRN, as this compound did not affect 5-HT efflux on its own, nor did it alter the inhibition of 5-HT efflux induced by 5-HT1A or 5-HT1B receptor agonists. nih.govnih.gov
Table 3: Effects of this compound in the Dorsal Raphe Nucleus
| Experimental Model | Key Findings | Implication |
|---|---|---|
| Rat sleep studies | Microinjection of this compound into the DRN reduces REM sleep. researchgate.netplos.org | Involvement of 5-HT7 receptors in the DRN in the regulation of REM sleep. |
| Hamster circadian rhythm studies | This compound in the DRN inhibits serotonin agonist-induced phase shifts. researchgate.net | Role of DRN 5-HT7 receptors in mediating circadian responses to serotonin. |
| In vitro 5-HT release studies | This compound did not alter 5-HT efflux or its inhibition by other serotonin receptor agonists. nih.govnih.gov | Suggests 5-HT7 receptors in the DRN may not function as autoreceptors regulating 5-HT release. |
Ventral Tegmental Area (VTA)
The ventral tegmental area is a cornerstone of the brain's reward system, with its dopaminergic neurons playing a pivotal role in motivation and reinforcement. Research using extracellular unitary recordings in anesthetized rats has shown that while acute administration of this compound alone did not alter the firing activity of dopamine neurons, it significantly prevented the inhibition of dopamine neuronal firing induced by amphetamine in the VTA. researchgate.net This effect was specific to the VTA and not observed in the substantia nigra pars compacta, indicating a preferential modulation of the mesocorticolimbic pathway. researchgate.net These findings suggest that 5-HT7 receptors in the VTA are involved in modulating dopamine neuron activity, particularly in the context of psychostimulant action. researchgate.net
Table 4: Effects of this compound in the Ventral Tegmental Area
| Experimental Model | Key Findings | Implication |
|---|---|---|
| Anesthetized rats (extracellular recordings) | This compound prevented amphetamine-induced inhibition of dopamine neuron firing in the VTA. researchgate.net | 5-HT7 receptors in the VTA modulate the mesocorticolimbic dopamine system's response to psychostimulants. |
Anterior Cingulate Cortex (ACC)
The anterior cingulate cortex is a hub for cognitive and emotional processing, including pain perception. In a mouse model of neuropathic pain, the 5-HT7 receptor agonist LP-211 was found to have an analgesic effect, which was associated with a reduction in synaptic integration in layer 5 pyramidal neurons of the ACC. researchgate.net When this compound was injected directly into the ACC, it substantially reduced the analgesic effect of systemically administered LP-211. researchgate.net This finding indicates that this compound can directly block the action of 5-HT7 receptor agonists within the ACC, thereby implicating these receptors in the modulation of pain-related neural circuits in this region. researchgate.net
Table 5: Effects of this compound in the Anterior Cingulate Cortex
| Experimental Model | Key Findings | Implication |
|---|---|---|
| Mouse model of neuropathic pain | Local injection of this compound into the ACC reduced the analgesic effect of a 5-HT7 agonist. researchgate.net | Direct involvement of ACC 5-HT7 receptors in the modulation of pain perception. |
Medial Prefrontal Cortex (mPFC)
The medial prefrontal cortex is crucial for executive functions and emotional regulation. In a study investigating the effects of perinatal fluoxetine exposure in mice, which resulted in impaired long-term potentiation (LTP) in the mPFC of female offspring, subsequent treatment with this compound was found to normalize synaptic transmission and restore the potential for plasticity. This suggests that blockade of 5-HT7 receptors can ameliorate certain neurodevelopmental alterations in mPFC synaptic function. Furthermore, co-administration of this compound was shown to prevent the long-term depressive-like and anxiogenic effects of postnatal fluoxetine exposure, highlighting a critical role for 5-HT7 receptors in the mPFC in the maturation of descending circuits to the dorsal raphe nucleus.
Table 6: Effects of this compound in the Medial Prefrontal Cortex
| Experimental Model | Key Findings | Implication |
|---|---|---|
| Mice perinatally exposed to fluoxetine | This compound restored synaptic plasticity (LTP) in the mPFC. | Potential of 5-HT7 receptor antagonism to reverse certain neurodevelopmental synaptic deficits. |
| Mice with postnatal fluoxetine exposure | This compound prevented the development of depressive-like and anxiogenic behaviors. | Critical role of mPFC 5-HT7 receptors in the maturation of emotional circuits. |
Spinal Cord Dorsal Horn / Dorsal Root Ganglia (DRG)
The spinal cord dorsal horn is the first site of central processing of somatosensory information, including pain. The dorsal root ganglia contain the cell bodies of primary sensory neurons. In mouse spinal cord slices, the application of a selective 5-HT7 agonist, LP-211, was found to facilitate glutamatergic release, an effect that was blocked by this compound. This indicates that 5-HT7 receptors in the dorsal horn modulate excitatory synaptic transmission. The study also found that the 5-HT7 agonist had a more pronounced effect on potentiating synaptic inhibition, suggesting that the net effect of 5-HT7 receptor activation in the dorsal horn may be anti-nociceptive in naïve animals.
Table 7: Effects of this compound in the Spinal Cord Dorsal Horn
| Experimental Model | Key Findings | Implication |
|---|---|---|
| Mouse spinal cord slices | This compound blocked the facilitation of glutamatergic release induced by a 5-HT7 agonist. | 5-HT7 receptors in the dorsal horn are involved in modulating both excitatory and inhibitory synaptic transmission related to sensory processing. |
Basolateral Amygdala
The basolateral amygdala (BLA) is a key brain region involved in processing fear and emotional memory. Studies investigating the role of serotonin receptors in this area have shown that the blockade of 5-HT₇ receptors, along with 5-HT₅ₐ and 5-HT₆ receptors, can facilitate the extinction of contextual fear memory. nih.gov
In a study involving male rats, the infusion of this compound directly into the BLA immediately after or three hours after extinction training for contextual fear conditioning was found to enhance the extinction of this fear memory. nih.gov This suggests that 5-HT₇ receptors in the BLA play a crucial role in the consolidation of fear extinction. The blockade of these receptors appears to promote the learned inhibition of fear responses.
| Brain Region | Receptor Targeted | Effect of this compound | Research Model | Key Finding |
| Basolateral Amygdala (BLA) | 5-HT₇ | Antagonist | Male Rats | Facilitates the extinction of contextual fear memory when infused into the BLA. nih.gov |
Horizontal Limb of the Diagonal Band of Broca (HDB)
The horizontal limb of the diagonal band of Broca (HDB) is a component of the basal forebrain that contains a significant population of cholinergic neurons projecting to various brain regions, including the olfactory bulb. bu.edutaylorandfrancis.comnih.gov These neurons are involved in modulating sensory processing, attention, and learning. frontiersin.org While direct studies of this compound's effects specifically within the HDB are not extensively detailed in the provided context, the HDB's role as a source of cholinergic modulation is well-established. bu.edutaylorandfrancis.comnih.govresearchgate.net The activity of HDB neurons can be modulated by inputs from the olfactory system. bu.edunih.gov
Laterodorsal Tegmental Nucleus (LDT)
The laterodorsal tegmental nucleus (LDT) is a brainstem nucleus that plays a significant role in regulating the activity of midbrain dopamine neurons, particularly in the ventral tegmental area (VTA). nih.gov The LDT contains both cholinergic and glutamatergic neurons that project to the VTA. nih.gov
In Vivo and in Vitro Research Methodologies
Animal Models Utilized
A range of animal species has been used to investigate the properties of SB-269970, each offering unique advantages for studying specific physiological and behavioral parameters.
Rats, particularly the Sprague Dawley and Wistar strains, have been frequently used in this compound research. nih.govnih.govnih.gov Wistar rats are a common choice for cardiovascular disease research and are noted for their stable weight gain, reaching maturity for research purposes at various ages from two to twelve months. jetir.org Sprague Dawley rats have been utilized in studies examining the effects of this compound on neurotransmitter release and in models of psychosis. nih.govresearchgate.net For instance, research has involved inducing hyperactivity in Sprague Dawley rats with ketamine to model schizophrenia-like symptoms. nih.govnih.gov
Mice are another crucial animal model in this compound research, with specific genetically modified strains providing deeper insights into the compound's mechanism of action. The use of 5-HT7 knockout mice has been pivotal in confirming that the effects of this compound are mediated through the blockade of the 5-HT7 receptor. nih.gov Studies have shown that the behavioral effects of this compound observed in wild-type mice are absent in their 5-HT7 knockout counterparts. nih.gov
Guinea pigs have also been employed in the study of this compound, particularly in early in vitro and in vivo characterization. nih.gov Research in guinea pigs has helped to establish the compound as a potent and selective 5-HT7 receptor antagonist. nih.govnih.gov For example, studies have investigated the effect of this compound on 5-HT release in the guinea pig cortex. nih.gov
Behavioral Assays
To assess the functional consequences of this compound administration, researchers have utilized a battery of behavioral assays designed to measure various aspects of cognition and to model symptoms of psychosis.
These tasks are employed to evaluate the pro-cognitive potential of this compound.
The Attentional Set-Shifting Task (ASST) assesses cognitive flexibility, an executive function often impaired in psychiatric disorders. b-neuro.comnih.govnih.gov In rats with ketamine-induced cognitive deficits, this compound has been shown to ameliorate impairments in this task, suggesting an improvement in cognitive flexibility. plos.org The task requires the animal to learn a rule based on a specific stimulus dimension (e.g., odor or texture) and then shift its attention to a new, previously irrelevant dimension to obtain a reward. b-neuro.comnih.gov
The Novel Object Recognition (NOR) test is used to evaluate recognition memory. mdpi.comnih.govnih.gov This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. nih.gov Studies have demonstrated that this compound can reverse ketamine-induced deficits in novel object recognition in rats, indicating a restoration of recognition memory. plos.org
The Five-Choice Serial Reaction Time Task (5-CSRTT) is a measure of sustained attention and impulsivity. nih.govnih.govwikipedia.org In this task, animals are trained to detect a brief light stimulus presented in one of five locations to receive a reward. wikipedia.org Research has shown that this compound can reduce premature responding induced by the NMDA receptor antagonist MK-801 in rats, suggesting an anti-impulsive effect. nih.gov
These models are used to screen for antipsychotic-like activity.
Amphetamine-Induced Hyperactivity is a widely used model to screen for antipsychotic potential. unc.edunih.gov Amphetamine increases dopamine (B1211576) levels, leading to hyperlocomotion, which can be attenuated by antipsychotic drugs. unc.edu this compound has been shown to significantly block amphetamine-induced hyperactivity in mice, an effect that is absent in 5-HT7 knockout mice, confirming the role of the 5-HT7 receptor. nih.gov
Ketamine-Induced Hyperactivity is another model relevant to schizophrenia, as ketamine, an NMDA receptor antagonist, can induce psychosis-like symptoms in humans. nih.govnih.govresearchgate.net Studies have demonstrated that this compound effectively blocks ketamine-induced hyperactivity in mice. nih.gov
Phencyclidine (PCP)-Induced Hyperlocomotion and Prepulse Inhibition (PPI) deficits are also used to model schizophrenia-like symptoms. nih.govnih.gov PCP, like ketamine, is an NMDA receptor antagonist. nih.gov Prepulse inhibition is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. nih.gov Research indicates that this compound can attenuate phencyclidine-induced hyperlocomotion in rats. researchgate.net However, its effect on PCP-induced PPI deficits is less clear, with some studies showing no reversal of ketamine-induced PPI deficits. plos.org
Research Findings Summary
| Behavioral Assay | Animal Model | Inducing Agent | Effect of this compound | Citation |
|---|---|---|---|---|
| Attentional Set-Shifting Task | Rats | Ketamine | Ameliorated cognitive inflexibility | plos.org |
| Novel Object Recognition | Rats | Ketamine | Reversed recognition memory deficit | plos.org |
| Five-Choice Serial Reaction Time Task | Rats | MK-801 | Abolished premature responding | nih.gov |
| Amphetamine-Induced Hyperactivity | Mice | Amphetamine | Significantly blocked hyperactivity | nih.gov |
| Ketamine-Induced Hyperactivity | Mice | Ketamine | Significantly blocked hyperactivity | nih.gov |
| Phencyclidine-Induced Hyperlocomotion | Rats | Phencyclidine | Attenuated hyperlocomotion | researchgate.net |
| Prepulse Inhibition (PPI) | Rats | Ketamine | Did not affect ketamine-disrupted PPI | plos.org |
Depression: Forced Swim Test, Tail Suspension Test
This compound has demonstrated antidepressant-like activity in established rodent models of depression, including the forced swim test (FST) and the tail suspension test (TST). nih.gov In these tests, the compound was observed to reduce the immobility time in mice, an indicator of behavioral despair. nih.gov This suggests that antagonism of the 5-HT7 receptor may contribute to antidepressant effects. nih.gov
In the forced swimming and tail suspension tests, this compound showed a notable antidepressant-like effect. nih.gov The activity was observed at medium doses, and these effects were not associated with any visible motor side-effects. nih.gov While the observed antidepressant effects were reportedly weaker than those of the reference drug imipramine (B1671792), the findings still point to the potential involvement of 5-HT7 receptor antagonists in managing depression. nih.gov
Table 1: Effect of this compound in Depression Models
| Test | Species | Effect |
|---|---|---|
| Forced Swim Test | Mice | Showed antidepressant-like activity nih.gov |
| Tail Suspension Test | Mice | Showed antidepressant-like activity nih.gov |
Anxiety: Vogel Drinking Test, Elevated Plus Maze Test, Four-Plate Test, Marble-Burying Test
The anxiolytic potential of this compound has been evaluated in several preclinical models of anxiety. In the Vogel drinking test in rats, a conflict-based model where drinking behavior is suppressed by punishment, this compound exhibited a specific antianxiety-like effect. nih.gov This suggests the compound can reduce anxiety-induced behavioral inhibition.
Similarly, in the elevated plus-maze (EPM) test, a widely used model based on the rodent's natural aversion to open and elevated spaces, this compound demonstrated anxiolytic-like properties in rats. nih.gov This is typically measured by an increase in the time spent and the number of entries into the open arms of the maze. The compound also showed anxiolytic-like effects in the four-plate test in mice, another conflict-based paradigm. nih.gov Notably, the anxiolytic-like effects of this compound were observed at doses that did not alter the spontaneous locomotor activity of the animals, indicating a specific effect on anxiety-related behaviors. nih.gov
No research findings were available regarding the effects of this compound in the marble-burying test.
Table 2: Effect of this compound in Anxiety Models
| Test | Species | Effect |
|---|---|---|
| Vogel Drinking Test | Rats | Exerted a specific antianxiety-like effect nih.gov |
| Elevated Plus Maze Test | Rats | Exerted a specific antianxiety-like effect nih.gov |
| Four-Plate Test | Mice | Exerted a specific antianxiety-like effect nih.gov |
| Marble-Burying Test | - | No data available |
Sleep: EEG Recordings, REM Sleep Latency/Duration/Density
Further studies involving direct microinjections of this compound into specific brain regions have corroborated these findings. Infusion of the compound into the dorsal raphe nucleus (DRN) resulted in a significant reduction of REM sleep and the number of REM periods, while the latency to the onset of REM sleep was increased. nih.gov These results suggest that 5-HT7 receptors play a crucial role in the regulation of the sleep-wake cycle, specifically in the mechanisms governing REM sleep. nih.govnih.gov
Table 3: Effect of this compound on Sleep Parameters
| Parameter | Method | Species | Effect |
|---|---|---|---|
| REM Sleep Duration | EEG Recording | Rats | Significantly reduced time spent in Paradoxical (REM) Sleep nih.gov |
| REM Sleep Latency | EEG Recording | Rats | Augmented REM sleep latency nih.gov |
| REM Period Number | EEG Recording | Rats | Reduced number of REM periods nih.gov |
Pain: Tactile Allodynia, Hyperalgesia
The potential analgesic effects of this compound have been explored in models of neuropathic pain. In a study utilizing the L5/L6 spinal nerve ligation (SNL) model in rats, a common method for inducing tactile allodynia (pain resulting from a normally non-painful stimulus), this compound was shown to be effective. Both systemic and spinal administration of the compound dose-dependently reduced established tactile allodynia. The anti-allodynic effect was sustained for approximately 6 hours. Interestingly, this compound was found to be more potent and effective when administered directly to the spine. These findings suggest that spinal 5-HT7 receptors have a pronociceptive role in neuropathic pain states and that their blockade could be a therapeutic strategy for pain relief.
There were no specific research findings available on the effects of this compound in the formalin-induced pain model, the carrageenan model, the chronic constriction injury model, or the knee osteoarthritis (KOA) model.
Seizure: Pentylenetetrazole (PTZ)-Induced Kindling
The anticonvulsant properties of this compound have been investigated in the pentylenetetrazole (PTZ)-induced kindling model in rats, a widely used model for studying temporal lobe epilepsy. In fully kindled rats, administration of this compound prior to PTZ injection demonstrated significant anticonvulsant effects.
Electrocorticography (ECoG) recordings revealed that this compound reduced the number of spikes and the percentage of seizure duration. Furthermore, it decreased the duration of generalized tonic-clonic seizures while increasing their onset time. These findings suggest that the antagonism of 5-HT7 receptors can afford protection against seizures, possibly through modulation of GABAergic neuronal activity in the hippocampus.
Table 4: Effect of this compound in PTZ-Induced Seizure Model
| Parameter | Effect |
|---|---|
| Number of Spikes | Reduced |
| Percent Seizure Duration | Reduced |
| Duration of Generalized Tonic-Clonic Seizures | Reduced |
| Onset Time of Generalized Tonic-Clonic Seizures | Increased |
Neurochemical and Molecular Techniques
Receptor Binding Assays (e.g., [3H]-5-CT binding)
Receptor binding assays have been crucial in characterizing the pharmacological profile of this compound. These studies have established it as a potent and selective antagonist for the 5-HT7 receptor. nih.gov Using radioligand binding techniques, this compound has been shown to potently displace the agonist [3H]-5-carboxamidotryptamine ([3H]-5-CT) from both human cloned 5-HT7(a) receptors and native 5-HT7 receptors in guinea pig cortex membranes. nih.govnih.gov
The high binding affinity of this compound is demonstrated by its pKi values. The pKi is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a stronger binding affinity of the ligand for the receptor. The compound exhibits a pKi of 8.9 for the human 5-HT7(a) receptor and 8.3 for the guinea pig cortical 5-HT7 receptor. nih.govnih.gov Importantly, this compound displays high selectivity, with at least a 100-fold lower affinity for a wide range of other receptors, with the exception of the human 5-ht5A receptor, for which the selectivity is 50-fold. nih.gov
Table 5: Binding Affinity of this compound
| Receptor | Tissue/System | Radioligand | pKi |
|---|---|---|---|
| Human 5-HT7(a) | HEK293 cells | [3H]-5-CT | 8.9 ± 0.1 nih.gov |
| Guinea Pig 5-HT7 | Cerebral Cortex | [3H]-5-CT | 8.3 ± 0.2 nih.gov |
Adenylyl Cyclase Activity Assays
Adenylyl cyclase (AC) activity assays are fundamental in studying G-protein coupled receptors like the 5-HT7 receptor, which is primarily coupled to the Gαs protein, leading to the stimulation of cAMP production. This compound has been characterized extensively using these assays to determine its antagonist properties.
In studies using membranes from HEK293 cells expressing the human cloned 5-HT7(a) receptor, the agonist 5-carboxamidotryptamine (B1209777) (5-CT) stimulates adenylyl cyclase activity. nih.gov this compound was shown to cause a concentration-dependent, parallel rightward shift of the 5-CT concentration-response curve, without altering the maximal response. nih.gov This action is indicative of competitive, surmountable antagonism. nih.gov Furthermore, in this recombinant system, this compound produced a slight inhibition of basal adenylyl cyclase activity, a finding consistent with inverse agonism, which suggests it can reduce constitutive receptor activity in the absence of an agonist. nih.gov
Similar results were observed in native tissue preparations. In guinea-pig hippocampal membranes, this compound competitively antagonized the 5-CT-stimulated adenylyl cyclase activity. nih.gov The potency values derived from these assays confirm that this compound is a high-affinity antagonist at both human and guinea-pig 5-HT7 receptors. nih.gov
| Preparation | Assay Type | Derived Value | Potency | Source |
|---|---|---|---|---|
| Human 5-HT7(a) Receptor (HEK293 cells) | Schild Analysis | pA2 | 8.5 ± 0.2 | nih.gov |
| Guinea-Pig Hippocampal Membranes | Functional Antagonism | pKB | 8.3 ± 0.1 | nih.gov |
Electrophysiological Recordings
Electrophysiological techniques, such as intracellular recordings of postsynaptic potentials, are used to measure how neurotransmitter receptor modulation affects neuronal excitability. Research utilizing this compound has demonstrated the role of the 5-HT7 receptor in modulating synaptic transmission.
In myenteric AH neurons of the guinea-pig ileum, which are intrinsic sensory neurons, the application of serotonin (B10506) (5-HT) evokes a slow depolarization, or slow excitatory postsynaptic potential (sEPSP). nih.gov Studies using intracellular electrophysiological recordings found that the selective 5-HT7 receptor antagonist this compound significantly reduces these slow depolarizations. nih.gov Specifically, sEPSPs evoked by the agonist 5-CT were reduced by this compound. nih.gov Moreover, sEPSPs generated by stimulating descending serotonergic nerve pathways were also diminished in the presence of this compound, confirming that endogenously released serotonin activates these receptors to produce slow synaptic transmission. nih.gov
| Condition | Control sEPSP Amplitude (mV) | sEPSP Amplitude with this compound (1 µM) (mV) | Source |
|---|---|---|---|
| 5-CT Application | 14 ± 1 | 5 ± 2 | nih.gov |
| Stimulation of Descending Serotonergic Pathways | 8 ± 3 | 3 ± 1 | nih.gov |
Immunohistochemistry (e.g., c-Fos expression)
Immunohistochemistry for the protein c-Fos, an immediate early gene product, is a widely used method to map neuronal activation in the brain following a stimulus or pharmacological challenge. springernature.comnih.govtheopenscholar.com The expression of c-Fos is considered a marker of recent neuronal activity. springernature.comnih.gov Despite the utility of this technique, a comprehensive literature search did not yield specific studies that have employed c-Fos immunohistochemistry to map the patterns of neuronal activation or inhibition following the systemic administration of this compound.
mRNA Expression Analysis
Analysis of messenger RNA (mRNA) provides insight into the potential sites of protein expression and function. Studies have investigated the expression of 5-HT7 receptor mRNA to understand its distribution and have used this compound to probe the functional consequences of receptor activation on downstream signaling pathways, including those involving G-proteins.
5-HT7 Receptor mRNA: Using Taqman analysis on human tissues, the distribution of 5-HT7 receptor mRNA has been mapped. The highest levels of expression were found in the hypothalamus, amygdala, thalamus, and hippocampus, with lower levels observed in other central nervous system tissues. nih.gov
Gα(s) and Gα(12) mRNA: The 5-HT7 receptor is known to couple to Gαs to stimulate adenylyl cyclase. nih.gov More recent research has demonstrated that it can also couple to Gα12. nih.gov In cultured hippocampal neurons, activation of the 5-HT7 receptor with 5-CT was shown to increase the length of neurites. nih.gov This effect was blocked by the co-application of this compound, indicating it was a 5-HT7 receptor-mediated event linked to G12 signaling, which influences neuronal morphology. nih.gov
Microdialysis for Neurotransmitter Levels
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. Studies using this compound have investigated the role of the 5-HT7 receptor in modulating the release of key monoamines.
Research has shown that this compound does not appear to function as an antagonist at terminal or somatodendritic 5-HT autoreceptors. nih.gov In studies measuring the evoked release of [³H]-5-HT from cortical slices, this compound had no significant effect on serotonin release on its own and was unable to attenuate the inhibition of release caused by 5-CT. nih.gov Similarly, using fast cyclic voltammetry in the dorsal raphe nucleus (DRN), this compound did not affect 5-HT efflux or reverse the inhibitory effects of agonists. nih.gov
Autoradiography
Autoradiography is a technique used to visualize the distribution of radiolabeled ligands bound to receptors in tissue sections. The tritiated form of this compound, [³H]this compound, has been instrumental as a selective radioligand for mapping the precise location of 5-HT7 receptors in the brain.
A preliminary autoradiographic study on whole hemisphere sections of the human brain using [³H]this compound revealed the distribution of 5-HT7 receptors. The highest density of receptors was localized to the anterior thalamus and the dentate gyrus. nih.gov Intermediate levels were observed in several other regions, as detailed in the table below. nih.gov This distribution pattern supports the proposed involvement of the 5-HT7 receptor in cognition and affective behaviors. nih.gov
| Receptor Density Level | Brain Region(s) | Source |
|---|---|---|
| Most Abundant | Anterior Thalamus, Dentate Gyrus | nih.gov |
| Intermediate | Hypothalamus, Anterior Cingulate Gyrus, Hippocampus, Amygdala, Certain Brainstem Nuclei | nih.gov |
PET Radiotracer Development and Evaluation
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy. The development of selective PET radiotracers for the 5-HT7 receptor is an active area of research, with the chemical structure of this compound serving as a key pharmacophore for analog development.
One such derivative is [¹⁸F]ENL30. This tracer was developed by modifying the structure of this compound. nih.gov The radiolabeling was achieved in a two-step process starting from this compound, with radiochemical yields ranging from 1.2 to 15%. nih.gov In vitro evaluation using coronal rat brain slices demonstrated that the non-specific binding of [¹⁸F]ENL30 could be determined by blocking with an excess of this compound. nih.gov However, preclinical PET studies in rats revealed that while [¹⁸F]ENL30 binds specifically to the 5-HT7 receptor, it also shows affinity for sigma (σ) receptors and is a substrate for the P-glycoprotein (P-gp) efflux transporter, which may limit its utility in species with high P-gp expression. nih.gov
Administration Routes
The compound this compound has been utilized in a variety of in vivo and in vitro research settings to investigate the role of the 5-HT7 receptor in numerous physiological and pathological processes. The route of administration is a critical variable in these studies, determining the compound's distribution, target engagement, and ultimate biological effect. Researchers have employed systemic, intra-hippocampal, intra-DRN (dorsal raphe nucleus), intrathecal, and intraplantar administration methods to probe the specific functions of 5-HT7 receptors in different tissues and circuits.
Systemic Administration
Systemic administration, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, allows for the widespread distribution of this compound throughout the body, including the central nervous system (CNS). Pharmacokinetic studies in rats have confirmed that this compound is CNS penetrant, achieving a steady-state brain-to-blood ratio of approximately 0.83:1. nih.gov However, the compound is also characterized by rapid clearance from the blood. nih.gov
This route has been extensively used to study the role of 5-HT7 receptors in cognitive function, mood regulation, and models of neuropsychiatric disorders. For instance, systemic administration of this compound has been shown to ameliorate cognitive deficits induced by NMDA receptor antagonists like ketamine and dizocilpine (B47880) in rats. plos.orgresearchgate.net These studies often involve behavioral tests such as the novel object recognition test and the attentional set-shifting task to assess improvements in recognition memory and cognitive flexibility. plos.orgnih.govnih.gov Research has also demonstrated that systemic this compound can reverse memory impairments induced by the cholinergic antagonist scopolamine. researchgate.net In models of anxiety and depression, systemic application has produced anxiolytic- and antidepressant-like effects in various behavioral paradigms. nih.gov Furthermore, in studies related to stress, repeated systemic administration of this compound reversed the detrimental effects of corticosterone (B1669441) on GABAergic transmission in the dorsal raphe nucleus. nih.gov
| Research Area | Model/Test | Key Findings with this compound | References |
|---|---|---|---|
| Cognition/Schizophrenia Models | Ketamine-induced deficits | Ameliorated cognitive inflexibility and novel object recognition deficits. Attenuated social interaction disruptions. | plos.orgnih.gov |
| Cognition/Schizophrenia Models | Dizocilpine (MK-801)-induced deficits | Reversed memory deficits in autoshaping Pavlovian instrumental learning tasks. | researchgate.net |
| Cognition/Psychosis Models | Phencyclidine (PCP)-induced hyperlocomotion | Significantly reversed hyperlocomotion, rearing, and circling. | nih.gov |
| Anxiety & Depression Models | Vogel drinking test, elevated plus-maze, forced swimming test | Exerted anxiolytic- and antidepressant-like effects. | nih.gov |
| Stress Models | Repeated corticosterone administration | Reversed corticosterone-induced suppression of 5-HT7 receptor reactivity and GABAergic transmission in the DRN. | nih.gov |
Intra-hippocampal Administration
Direct administration into the hippocampus, a brain region critical for learning and memory, allows for the targeted investigation of 5-HT7 receptor function in these processes, minimizing systemic effects. The hippocampus has a high concentration of 5-HT7 receptors, making it a key area of interest. researchgate.netmonash.edu
Research using this localized administration route has explored the impact of 5-HT7 receptor blockade on memory formation and synaptic plasticity. Studies have shown that intra-hippocampal this compound can affect reference memory. researchgate.net For example, in a radial arm maze task, intra-hippocampal administration of this compound was found to improve reference memory, as indicated by a decrease in the number of errors, while having no significant effect on working memory. researchgate.net This suggests a specific role for hippocampal 5-HT7 receptors in the consolidation of long-term spatial information. Other studies have used ex vivo hippocampal slices from rats systemically treated with this compound to show that prolonged blockade of 5-HT7 receptors impairs the receptor's ability to modulate neuronal excitability and synaptic transmission in the CA1 region. nih.gov
| Research Area | Model/Test | Key Findings with this compound | References |
|---|---|---|---|
| Learning & Memory | Radial Arm Maze Task | Improved reference memory (fewer errors in the test phase) with no effect on working memory. | researchgate.net |
| Neuronal Excitability (Ex Vivo) | Hippocampal Slices (from systemically treated rats) | Repeated administration impaired the reactivity of the CA1 hippocampal neuronal network to 5-HT7 receptor activation. | nih.gov |
Intra-DRN Administration
The dorsal raphe nucleus (DRN) is the primary source of serotonin in the forebrain, and its activity is crucial for regulating mood and stress responses. nih.gov Direct injection of this compound into the DRN allows researchers to specifically study the role of 5-HT7 receptors in modulating serotonergic neuron activity and its downstream consequences.
In vitro studies using brain slice preparations containing the DRN have shown that this compound can modulate the release of 5-HT. nih.gov Specifically, fast cyclic voltammetry experiments in rat DRN slices demonstrated that while this compound alone did not affect 5-HT efflux, it was investigated for its potential to alter the effects of other serotonergic agents. nih.gov Research also indicates that 5-HT7 receptors are located on GABAergic interneurons within the DRN, where they regulate the inhibitory input to serotonin projection neurons. uj.edu.pl Systemic administration of this compound has been shown to reverse stress-induced changes in GABAergic transmission within the DRN, suggesting that direct administration would have a potent local effect on this regulatory mechanism. nih.govuj.edu.pl
| Research Area | Model/Test | Key Findings with this compound | References |
|---|---|---|---|
| Serotonin Release (In Vitro) | Fast Cyclic Voltammetry in Rat DRN Slices | Had no effect on evoked 5-HT efflux on its own and did not attenuate 5-CT-induced inhibition of 5-HT efflux. | nih.gov |
| GABAergic Transmission (Inferred from Systemic Studies) | Ex Vivo Slice Recordings from Corticosterone-Treated Rats | Systemic this compound restored 5-HT7 receptor reactivity and reversed the effects of elevated corticosterone on inhibitory transmission within the DRN. | nih.gov |
Intrathecal Administration
Intrathecal administration involves injecting the compound directly into the subarachnoid space, allowing it to act on the spinal cord. This route is primarily used in pain research to investigate the role of spinal receptors in nociceptive processing. nih.govnih.govscispace.com By bypassing the blood-brain barrier, intrathecal delivery allows for potent local effects on spinal neurons and glia. frontiersin.orgnih.gov
While direct studies of intrathecal this compound are limited in the available literature, research on the spinal role of serotonin and its receptors in pain models provides a strong rationale for this administration route. The spinal cord is a key site for pain modulation, and various serotonin receptor subtypes are involved in this process. nih.gov For example, intrathecal administration of serotonin itself has been shown to produce antinociceptive effects in models of neuropathic and inflammatory pain. nih.gov Given the presence of 5-HT7 receptors in the spinal cord, intrathecal administration of this compound would be a valuable method to elucidate the specific contribution of this receptor to spinal pain processing, potentially in models of neuropathic pain where changes in spinal receptor expression are observed. nih.govnih.gov
| Research Area | Model/Test | Rationale/Inferred Findings for this compound | References |
|---|---|---|---|
| Pain Modulation | Neuropathic & Inflammatory Pain Models | Intrathecal serotonin produces antinociceptive effects; this route would allow for specific investigation of the 5-HT7 receptor's role in spinal nociceptive pathways. | nih.govnih.gov |
| Pain Modulation | Spinal Cord Injury Pain Models | Allows for direct targeting of spinal mechanisms of neuronal hyperexcitability and glial dysregulation that contribute to chronic pain. | nih.govfrontiersin.org |
Intraplantar Administration
Intraplantar injection, or injection into the hind paw of a rodent, is a common technique in pain and inflammation research. This method is used to induce a localized inflammatory response and to administer compounds directly to the peripheral terminals of sensory neurons to study their effects on nociception.
This route allows for the investigation of the peripheral mechanisms of pain. While studies specifically using intraplantar this compound are not prominent, the methodology is relevant for understanding the role of peripheral 5-HT7 receptors. For instance, intraplantar injection of inflammatory mediators like serotonin and carrageenan is used to create models of inflammatory pain, inducing behaviors like paw lifting and licking, as well as hyperalgesia. nih.govnih.gov Administering this compound via this route would enable researchers to determine if 5-HT7 receptors on peripheral nerve endings contribute to the generation and sensitization of pain signals following tissue injury or inflammation. nih.gov
| Research Area | Model/Test | Rationale/Inferred Findings for this compound | References |
|---|---|---|---|
| Peripheral Pain Mechanisms | Carrageenan- or Formalin-Induced Inflammatory Pain | Would allow for investigation of the role of peripheral 5-HT7 receptors in nociceptor sensitization and the generation of inflammatory pain. | nih.govresearchgate.net |
| Peripheral Pain Mechanisms | Inflammatory Mediator-Induced Pain Behaviors | Could determine if this compound can block the pain-producing or sensitizing effects of agents like serotonin when applied peripherally. | nih.gov |
Comparative Studies and Synergistic Effects
Comparison with Other 5-HT7 Receptor Ligands
Combination Therapies and Potentiation of Effects
The investigation of SB-269970 includes exploring its potential use in combination therapies and its ability to potentiate the effects of other pharmacological agents. Although specific data detailing combination therapies involving this compound were not prominently featured in the provided search results, the known role of the 5-HT7 receptor in modulating various physiological processes suggests potential for synergistic interactions. For instance, research indicates that antagonism of the 5-HT7 receptor may enhance the efficacy of certain antidepressants, such as SSRIs. This suggests that combining a selective 5-HT7 antagonist like this compound with other classes of psychotropic medications could potentially lead to improved therapeutic outcomes, a faster onset of action, or efficacy in treatment-resistant cases. Further preclinical and clinical research is necessary to systematically evaluate the effects of this compound in combination with other therapeutic agents and to delineate the underlying mechanisms responsible for any observed potentiation of effects.
Limitations and Considerations in Sb 269970 Research
Conflicting Results Across Studies and Models
Studies investigating the effects of SB-269970 have sometimes yielded conflicting or inconsistent results, depending on the experimental design, animal model, and specific behavioral task used. For instance, the effects of 5-HT7 receptor modulation on prepulse inhibition deficits have been inconsistent, with this compound showing improvement in amphetamine-induced deficits but not affecting those induced by NMDA/glutamate (B1630785) inhibitors like phencyclidine or ketamine in some studies. mdpi.comresearchgate.net Conversely, another 5-HT7 antagonist, SB-258741, showed different effects on these models. mdpi.comresearchgate.net Discrepancies have also been observed in studies examining the role of spinal 5-HT7 receptors in inflammatory pain, where this compound had differing effects depending on the pain model and methodology used. oup.com Furthermore, studies on the effects of this compound on memory, particularly in the novel object recognition test, have shown contrasting results, ranging from procognitive effects to no effect or even inducing deficits depending on the administration timing and experimental conditions. researchgate.netmdpi.complos.org These inconsistencies suggest that the observed effects of this compound may be highly dependent on the specific context of the study, including the animal species, strain, age, the specific behavioral paradigm, and potentially the underlying pathological model. mdpi.complos.orgplos.org
Pharmacokinetic Considerations (e.g., rapid clearance, CNS penetration)
Pharmacokinetic properties of this compound present significant considerations for its use in research. Studies have shown that while this compound is brain penetrant, it undergoes rapid clearance in vivo, particularly in rats. nih.govnih.govresearchgate.net In rats, following intraperitoneal administration, blood levels of this compound were found to be maximal at 30 minutes post-dose but declined significantly by 2 hours. nih.gov Brain levels were detectable but also declined rapidly. nih.govnih.govresearchgate.net In guinea pigs, brain levels were generally lower and in some cases, undetectable in some animals. nih.govnih.gov This rapid elimination necessitates careful consideration of dosing regimens and timing of behavioral assessments to ensure adequate receptor occupancy during the study period. nih.gov The rapid clearance may limit the duration of action of a single dose and could impact the design and interpretation of studies, particularly those involving chronic administration or requiring sustained receptor blockade.
The following table summarizes some pharmacokinetic data for this compound in rats and guinea pigs:
| Species | Administration Route | Parameter | Value | Citation |
| Rat | i.p. | Blood levels (30 min post-dose) | 365 nM | nih.gov |
| Rat | i.p. | Blood levels (2 h post-dose) | 37 nM (10% of peak) | nih.gov |
| Rat | i.p. | Brain levels (30 min post-dose) | ~60-80 nM | nih.gov |
| Rat | i.p. | Brain levels (60 min post-dose) | 58 nM (at 3 mg/kg dose) | nih.gov |
| Rat | steady-state | Brain:Blood Ratio | ~0.83 : 1 | nih.govnih.govresearchgate.net |
| Rat | N/A | Plasma Clearance (CLb) | ~140 ml min⁻¹ kg⁻¹ | nih.govnih.govresearchgate.net |
| Guinea Pig | i.p. | Brain levels (30 min post-dose) | Averaged 31 nM (at 3 mg/kg dose) | nih.gov |
| Guinea Pig | i.p. | Brain levels (60 min post-dose) | Averaged 51 nM (at 3 mg/kg dose) | nih.gov |
Potential for Off-Target Effects (e.g., α2-adrenergic receptor, σ-receptors)
While this compound is considered a selective 5-HT7 receptor antagonist, studies have indicated the potential for interactions with other receptors at higher concentrations. A study in guinea pigs showed that at a concentration of 10 µM, this compound also blocked the α2-adrenergic receptor. wikipedia.orgwikipedia.org Although this concentration is significantly higher than its reported affinity for the 5-HT7 receptor (EC50 = 1.25 nM), it raises the possibility of off-target effects at higher doses used in some experimental settings. wikipedia.orgwikipedia.org Additionally, some sources mention that this compound can potently block α2 adrenoceptors. abcam.com The potential for interaction with sigma receptors has also been raised in the context of 5-HT7 receptor ligands, although the direct affinity of this compound for sigma receptors is not as well-established as for α2-adrenergic receptors. wikipedia.orgwikipedia.orgfishersci.caguidechem.com These potential off-target effects, particularly at higher concentrations, could confound the interpretation of results and necessitate careful dose-response studies and the use of other selective agents or genetic models to confirm 5-HT7 receptor-specific effects.
Q & A
Q. What experimental methods are used to confirm SB-269970's selectivity for the 5-HT7 receptor over other serotonin receptors?
this compound's selectivity is validated through radioligand binding assays measuring affinity (pKi) against a panel of serotonin receptors. For example, its pKi of 8.3 for 5-HT7 receptors and >50-fold selectivity over other 5-HT receptors (e.g., 5-HT1A, 5-HT2B) are confirmed using competitive displacement of radiolabeled ligands like [³H]-5-CT or [³H]-SB-269970 in transfected cell lines . Dose-response curves and Schild regression analysis further quantify antagonism potency.
Q. What standardized preclinical models are used to study this compound's effects on cognitive function?
The delayed non-match to position (DNMTP) task in rodents is a common translational model. Rats are trained to perform working memory tasks, and this compound's ability to reverse deficits induced by NMDA receptor antagonists (e.g., MK-801) or cholinergic blockers (e.g., scopolamine) is assessed. Performance metrics include accuracy, latency, and error rates .
Q. How is this compound's pharmacokinetic profile evaluated in vivo?
Studies use plasma and brain tissue sampling post-administration, coupled with LC-MS/MS analysis , to determine parameters like half-life, bioavailability, and blood-brain barrier penetration. For example, this compound achieves brain concentrations sufficient to modulate cortical glutamate levels without altering MK-801's pharmacokinetics .
Advanced Research Questions
Q. What mechanisms explain this compound's differential effects on glutamate vs. dopamine neurotransmission in the prefrontal cortex?
this compound normalizes MK-801-induced glutamate efflux (measured via in vivo microdialysis and biosensor technology) but does not affect dopamine release. This selectivity is attributed to 5-HT7 receptor localization on glutamatergic terminals and absence of direct dopaminergic modulation. The antagonism of 5-HT7 receptors may reduce presynaptic glutamate release hyperactivation caused by NMDA receptor hypofunction .
Q. How do contradictory findings on this compound's role in nociception and cognitive memory arise across studies?
Discrepancies stem from model-specific sensitization states and receptor interplay. For example:
- Pro-cognitive effects: this compound reverses MK-801-induced working memory deficits but impairs novel object recognition, suggesting task-dependent modulation .
- Nociception: Systemic this compound enhances capsaicin-induced hypersensitivity, while local administration has no effect, indicating peripheral vs. central 5-HT7 receptor roles . Resolution requires systematic replication under standardized conditions (e.g., strain, dosing, behavioral paradigms).
Q. What experimental designs address this compound's mixed agonist/antagonist effects in receptor interaction studies?
Drug discrimination assays in rodents dissect receptor contributions. For instance, this compound partially substitutes for amisulpride (a D2/3 and 5-HT7 antagonist) but not selective 5-HT2B ligands. Co-administration with receptor-specific agonists/antagonists (e.g., LP-44 for 5-HT7, quinpirole for D2/3) clarifies functional interactions .
Q. How can this compound's translational potential for psychiatric disorders be evaluated beyond rodent models?
PET imaging with 5-HT7 tracers (e.g., [¹⁸F]MH.MZ ) in higher mammals (e.g., pigs) assesses target engagement. Pharmacodynamic markers (e.g., EEG for sleep architecture changes) and behavioral assays (e.g., prepulse inhibition for schizophrenia-relevant deficits) bridge preclinical and clinical endpoints .
Methodological Considerations
- Contradiction Analysis : Use meta-regression to isolate variables (e.g., species, dosing regimen) explaining divergent results. For example, this compound's pro-cognitive effects are dose-dependent and vanish at subthreshold concentrations .
- Data Interpretation : Contextualize findings within receptor signaling pathways . 5-HT7 receptors couple to Gαs, increasing cAMP, which modulates glutamatergic plasticity via PKA-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
